Technical Documentation Center

3-ethyl-1H-pyrazole-4-sulfonyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-ethyl-1H-pyrazole-4-sulfonyl fluoride
  • CAS: 2138511-65-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride: A Versatile Covalent Probe for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 3-ethyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, a valuable tool in modern drug discovery. As a Senior Application Scientist, this document is intended to be a practical resource, blending established chemical principles with actionable insights for laboratory application.

Introduction: The Rise of Covalent Probes in Drug Discovery

The landscape of drug discovery is increasingly embracing targeted covalent inhibitors (TCIs). These molecules form a stable, covalent bond with their protein target, offering advantages such as prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent binders. Within the arsenal of electrophilic "warheads" used in TCIs, the sulfonyl fluoride moiety has emerged as a particularly versatile and valuable functional group.

Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.[1] This expanded reactivity profile opens up a larger portion of the proteome for covalent ligand discovery.[2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various binding interactions.[3] The combination of the pyrazole core with a sulfonyl fluoride warhead, as in 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, creates a powerful fragment for use in covalent fragment-based drug discovery (FBDD), a strategy that has proven highly effective in identifying novel starting points for drug development programs.[4][5]

This guide will delve into the specific characteristics of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, providing the foundational knowledge necessary for its synthesis, characterization, and application in research settings.

Chemical Identity and Physicochemical Properties

3-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position and a sulfonyl fluoride group at the 4-position.

PropertyValueSource
IUPAC Name 3-ethyl-1H-pyrazole-4-sulfonyl fluoride-
CAS Number 2138511-65-4[6]
Molecular Formula C₅H₇FN₂O₂S[6]
Molecular Weight 178.19 g/mol [6]
Predicted Boiling Point ~250-280 °C at 760 mmHgEstimated
Predicted Melting Point ~40-60 °CEstimated
Predicted LogP ~0.5-1.5Estimated
Predicted pKa ~7.5-8.5 (NH proton)Estimated
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc)Inferred from related structures

Note: Predicted values are estimations based on the chemical structure and data from related compounds and should be confirmed by experimental analysis.

Synthesis and Purification: A Practical Laboratory Approach

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Halogen Exchange A Pentane-2,4-dione C 3,5-Dimethyl-1H-pyrazole A->C Condensation B Hydrazine B->C D 3-Ethyl-1H-pyrazole F 3-Ethyl-1H-pyrazole-4-sulfonyl Chloride D->F Electrophilic Aromatic Substitution E Chlorosulfonic Acid E->F G 3-Ethyl-1H-pyrazole-4-sulfonyl Chloride I 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride G->I Nucleophilic Substitution H Potassium Fluoride (KF) H->I

Caption: A generalized three-step synthetic workflow for 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole

The precursor, 3-ethyl-1H-pyrazole, can be synthesized via the condensation of a suitable 1,3-dicarbonyl compound with hydrazine, a classic Knorr pyrazole synthesis.

Step-by-Step Methodology:

  • To a solution of 3-oxopentanal (1.0 eq) in ethanol, add hydrazine hydrate (1.0-1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 3-ethyl-1H-pyrazole can be purified by flash column chromatography on silica gel.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole-4-sulfonyl Chloride

The pyrazole ring is activated towards electrophilic substitution. Sulfonylation at the 4-position can be achieved using chlorosulfonic acid.[2]

Step-by-Step Methodology:

  • In a fume hood, cool a flask containing chloroform to 0 °C.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) to the chloroform with vigorous stirring.

  • Add 3-ethyl-1H-pyrazole (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting 3-ethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1935221-91-2)[8][9] can be used in the next step, often without further purification if it is of sufficient purity.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

The final step is a halogen exchange reaction, converting the sulfonyl chloride to the more stable and often more desirable sulfonyl fluoride.[10][11]

Step-by-Step Methodology:

  • Dissolve the crude 3-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Add an excess of potassium fluoride (e.g., 3.0-5.0 eq). The use of a phase-transfer catalyst like 18-crown-6 can be beneficial.

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the conversion by TLC, LC-MS, or ¹⁹F NMR.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.

Spectroscopic Characterization (Predicted)

As experimental data is not publicly available, the following are predicted spectroscopic characteristics based on analogous compounds.[5][12][13][14]

¹H NMR (400 MHz, CDCl₃):

  • δ ~10.0-12.0 ppm (br s, 1H): NH proton of the pyrazole ring. The chemical shift can be highly variable and concentration-dependent.

  • δ ~7.8-8.2 ppm (s, 1H): C5-H proton of the pyrazole ring.

  • δ ~2.8-3.0 ppm (q, J ≈ 7.6 Hz, 2H): -CH₂- group of the ethyl substituent.

  • δ ~1.3-1.5 ppm (t, J ≈ 7.6 Hz, 3H): -CH₃ group of the ethyl substituent.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~150-155 ppm: C3 of the pyrazole ring (attached to the ethyl group).

  • δ ~135-140 ppm: C5 of the pyrazole ring.

  • δ ~110-115 ppm: C4 of the pyrazole ring (attached to the sulfonyl fluoride).

  • δ ~20-25 ppm: -CH₂- of the ethyl group.

  • δ ~12-15 ppm: -CH₃ of the ethyl group.

¹⁹F NMR (376 MHz, CDCl₃):

  • δ ~+40 to +70 ppm (s): The single fluorine of the sulfonyl fluoride group. The exact chemical shift is sensitive to the electronic environment.[15]

Mass Spectrometry (ESI+):

  • m/z: 179.03 [M+H]⁺, 201.01 [M+Na]⁺.

Reactivity and Applications in Drug Discovery

The utility of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride lies in the reactivity of the sulfonyl fluoride group. This moiety is relatively stable in aqueous media but is susceptible to nucleophilic attack by certain amino acid side chains within a protein binding pocket, leading to the formation of a stable covalent bond.

Covalent_Modification Probe 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride TS Binding & Activation Probe->TS Non-covalent Binding Protein Protein with Nucleophilic Residue (e.g., Tyr-OH) Protein->TS Covalent_Adduct Covalently Modified Protein TS->Covalent_Adduct Nucleophilic Attack & Fluoride Displacement

Caption: Mechanism of covalent protein modification by 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.

Key Applications:

  • Covalent Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and the presence of the reactive sulfonyl fluoride "warhead," this compound is an ideal candidate for FBDD screening campaigns. It can be used to identify proteins with reactive nucleophiles in or near ligand-binding sites, providing valuable starting points for the development of potent and selective inhibitors.[4][5]

  • Chemical Probe Development: 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride can be further elaborated with reporter tags (e.g., alkynes for click chemistry or fluorophores) to create chemical probes for activity-based protein profiling (ABPP). Such probes are instrumental in target identification and validation, allowing for the visualization and identification of proteins that are covalently labeled in complex biological systems.[16]

  • Targeting Atypical Nucleophiles: The ability of sulfonyl fluorides to react with residues beyond cysteine expands the scope of covalent drug design. This is particularly relevant for targets that lack a suitably positioned cysteine but possess other nucleophilic residues like tyrosine or serine in their active sites.[1]

Safety and Handling

As a reactive electrophile, 3-ethyl-1H-pyrazole-4-sulfonyl fluoride and its synthetic intermediates should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6][17]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18] Sulfonyl halides can be corrosive and cause severe skin burns and eye damage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[19] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Ethyl-1H-pyrazole-4-sulfonyl fluoride represents a confluence of a privileged medicinal chemistry scaffold and a versatile covalent warhead. Its properties make it a valuable tool for researchers engaged in the discovery and development of novel covalent therapeutics. By understanding its synthesis, reactivity, and proper handling, scientists can effectively leverage this compound to probe protein function and identify new avenues for therapeutic intervention.

References

  • The Royal Society of Chemistry. 1HNMR δ values for. [Link]

  • ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500. [Link]

  • MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

  • MDPI. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. [Link]

  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

  • PMC. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. [Link]

  • Oldfield Group Website. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • ACS Publications. Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. [Link]

  • PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • ACS Publications. A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PMC. Fragment-based covalent ligand discovery. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. [Link]

  • PubMed. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. [Link]

  • ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate — Chemical Substance Information. [Link]

Sources

Exploratory

Mechanism and Applications of SuFEx Click Chemistry Using 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride: A Technical Guide

Executive Summary Since its introduction by K. Barry Sharpless and colleagues, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry technology, offering unparalleled efficiency, thermodynamic sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since its introduction by K. Barry Sharpless and colleagues, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry technology, offering unparalleled efficiency, thermodynamic stability, and biological orthogonality. At the forefront of this chemical revolution are bifunctional building blocks like 3-ethyl-1H-pyrazole-4-sulfonyl fluoride . By merging the privileged pyrazole pharmacophore with a highly reactive yet environmentally latent sulfonyl fluoride hub, this compound serves as a powerful tool for late-stage drug functionalization, materials science, and the development of targeted covalent inhibitors (TCIs).

This whitepaper provides an in-depth mechanistic analysis of SuFEx click chemistry utilizing 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, detailing the causality behind experimental choices, self-validating protocols, and its applications in chemical biology.

The Chemistry of the S(VI)-F Hub: A Paradigm Shift

Historically, sulfonyl chlorides were the standard reagents for sulfonylation. However, their utility in complex biological systems is severely limited by rapid hydrolysis and susceptibility to reduction. SuFEx overcomes these limitations through the unique physicochemical properties of the S(VI)-F bond.

Unlike sulfonyl chlorides, the cleavage of the S-F bond is entirely1 due to fluorine's extreme electronegativity[1]. This prevents the formation of active radical intermediates, rendering the sulfonyl fluoride highly resistant to reductive environments (e.g., glutathione-rich cellular compartments)[1]. Furthermore, the homolytic bond dissociation energy of the S-F bond (~90.5 kcal/mol) is nearly double that of the S-Cl bond (~46 kcal/mol), providing exceptional thermodynamic stability[1].

Table 1: Physicochemical Comparison of S(VI)-F vs S(VI)-Cl Bonds
PropertySulfonyl Fluoride (S-F)Sulfonyl Chloride (S-Cl)
Bond Dissociation Energy ~90.5 kcal/mol~46.0 kcal/mol
Cleavage Mechanism Heterolytic (Resists reduction)Homolytic (Prone to reduction)
Hydrolytic Stability Highly stable at neutral pHRapidly hydrolyzes in water
Chemoselectivity Exclusive reaction at SulfurProne to side reactions (e.g., chlorination)
Biological Orthogonality Excellent (Latent until activated)Poor (Reacts indiscriminately)

Structural Profiling: 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

The compound 3-ethyl-1H-pyrazole-4-sulfonyl fluoride () is a highly modular bifunctional hub.

  • The Pyrazole Scaffold: The 1H-pyrazole ring is a privileged structure in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor.

  • The 3-Ethyl Substituent: This provides a tunable lipophilic vector that can occupy hydrophobic pockets in target proteins, enhancing binding affinity.

  • The Sulfonyl Fluoride (4-Position): Electronically activated by the heteroaromatic system, the S-F hub remains sterically 2 during SuFEx ligation[2].

Mechanistic Pathways of SuFEx Ligation

The SuFEx reaction mechanism is fundamentally driven by the 3, which makes it highly attractive for nucleophilic engagement[3].

During base-catalyzed SuFEx (e.g., utilizing DBU or BEMP), the base deprotonates the incoming nucleophile (such as a phenol), generating a highly reactive phenoxide. This nucleophile attacks the sulfur center, forming a pentacoordinate S(VI) transition state. The subsequent expulsion of the fluoride ion is thermodynamically driven. Crucially, the leaving fluoride ion is stabilized by capturing a proton to form a symmetric [F-H-F]⁻ ion—a 4-electron-3-center bond that suppresses backward nucleophilic attack, rendering the reaction essentially irreversible[1].

SuFEx_Mechanism SF 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride (Latent S-F Hub) TS Pentacoordinate S(VI) Transition State SF->TS Electrophilic Attack Nuc Nucleophile (e.g., Ar-OH) + Base (e.g., DBU) ActNuc Activated Nucleophile (Ar-O⁻) Nuc->ActNuc Deprotonation ActNuc->TS Nucleophilic Attack Prod Covalent Product (Aryl Sulfonate) TS->Prod S-F Bond Cleavage Byprod Stable Fluoride Salt [Base-H]⁺[F-H-F]⁻ TS->Byprod Fluoride Elimination

Fig 1. Base-catalyzed SuFEx mechanism of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.

Proximity-Enabled SuFEx in Chemical Biology

Aryl sulfonyl fluorides are relatively 4 in aqueous environments[4]. However, when the 3-ethyl-1H-pyrazole pharmacophore binds to a specific protein target, the S-F bond is brought into close proximity with nucleophilic residues (e.g., Tyrosine, Lysine, Histidine).

This proximity, often coupled with hydrogen bonding from the protein backbone to the fluorine atom, drastically lowers the activation energy, enabling a highly specific covalent linkage[4]. This two-step mechanism (non-covalent binding followed by covalent bond formation) exhibits non-linear rate dependence and is a cornerstone of modern targeted covalent inhibitor (TCI) design[4].

Experimental Protocol: Self-Validating SuFEx Workflow

To ensure reproducibility and trustworthiness, the following protocol for5 is designed as a self-validating system[5]. The latency of the S-F bond acts as a chemical checkpoint: no reaction will occur until the specific base is added, allowing for baseline analytical verification.

Protocol: Base-Mediated Synthesis of Pyrazole-Derived Aryl Sulfonates
  • Reagent Preparation (Baseline Check): Dissolve the phenolic drug substrate (1.0 equiv, 0.1 mmol) and 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (1.2 equiv, 0.12 mmol) in anhydrous acetonitrile (1.0 mL).

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the upcoming pentacoordinate transition state without acting as a competing nucleophile.

    • Validation: Analyze a 5 µL aliquot via LC-MS. Because the S-F bond is thermodynamically stable, no spontaneous reaction should be observed at this stage.

  • Base Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.02 mmol) dropwise at room temperature.

    • Causality: DBU is a strong, non-nucleophilic base that selectively deprotonates the phenol to form a reactive phenoxide without degrading the sulfonyl fluoride hub.

  • Reaction Incubation: Stir the mixture at room temperature for 2–12 hours.

    • Causality: SuFEx click chemistry is highly efficient and proceeds under mild conditions, eliminating the need for thermal activation which could degrade sensitive pharmacophores.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the phenol spot and emergence of a less polar sulfonate ester spot indicates successful conversion.

  • Quench & Workup: Dilute the reaction with ethyl acetate (5 mL) and wash with 0.1 M HCl (3 × 2 mL), followed by brine (2 mL).

    • Causality: The acidic wash protonates and removes the DBU catalyst, halting the reaction. It also drives any unreacted trace phenol into the organic layer. Brine breaks any formed emulsions and pre-dries the organic phase.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Experimental_Workflow Prep 1. Reagent Prep (0.1 M in MeCN) Mix 2. Reaction Assembly Add Base (BEMP/DBU) Prep->Mix Incubate 3. Incubation Room Temp, 2-12 h Mix->Incubate Quench 4. Quench & Wash Dilute HCl / Brine Incubate->Quench Purify 5. Purification Flash Chromatography Quench->Purify

Fig 2. Standard experimental workflow for SuFEx late-stage functionalization.

Table 2: Nucleophile Compatibility with 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride
Nucleophile TypeTypical Base/CatalystReaction TimeExpected YieldApplication Context
Aryl Alcohols (Phenols) DBU or BEMP2 - 12 h>85%Late-stage drug functionalization
Primary/Secondary Amines DIPEA or None12 - 24 h70 - 90%Library synthesis, Linker generation
Protein Residues (Tyr, Lys) None (Proximity-driven)VariableHigh (Covalent)Activity-based protein profiling (ABPP)

Sources

Foundational

Thermodynamic stability of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride in biological media

Thermodynamic Stability of 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride in Biological Media: A Technical Guide for Covalent Drug Discovery Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride in Biological Media: A Technical Guide for Covalent Drug Discovery

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery by introducing electrophiles that are inert under physiological conditions but highly reactive within specific protein microenvironments. Among these, heteroaryl sulfonyl fluorides represent a next-generation class of tuneable electrophiles. This whitepaper provides an in-depth analysis of the thermodynamic stability of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride , exploring the mechanistic causality behind its resilience in biological media, quantitative stability profiles, and the self-validating protocols required to evaluate its pharmacokinetic viability.

Structural Thermodynamics of Heteroaryl Sulfonyl Fluorides

The utility of sulfonyl fluorides (SFs) in biological applications hinges on their exceptional thermodynamic stability. Unlike traditional electrophiles (e.g., acrylamides or sulfonyl chlorides), SFs possess a unique reactivity profile governed by the physical chemistry of the S(VI)-F bond.

Bond Dissociation Energy and Reductive Resilience The homolytic bond dissociation energy (BDE) of the S-F bond is significantly high (approximately 90.5±4.3 kcal/mol), compared to the relatively weak S-Cl bond ( 46±4 kcal/mol)[1]. Because fluorine is highly electronegative, the electron cloud is heavily biased toward the fluoride atom. Consequently, any cleavage of the sulfonyl fluoride bond is strictly heterolytic[1]. This thermodynamic barrier prevents homolytic cleavage, rendering the molecule entirely resistant to reduction in biological environments rich in thiols, such as intracellular glutathione (GSH)[1].

Heteroaryl Tuning and Steric Shielding While traditional phenyl-based sulfonyl fluorides can suffer from premature hydrolysis in complex biological matrices, heteroaryl sulfonyl fluorides have been designed to overcome these limitations, exhibiting markedly improved stability in whole blood and plasma[2]. In the case of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride :

  • Electronic Modulation: The electron-rich pyrazole ring buffers the electrophilicity of the sulfur(VI) center. This optimized intrinsic reactivity prevents spontaneous nucleophilic attack by bulk water[2].

  • Steric Hindrance: The ethyl group at the 3-position provides localized steric shielding. By physically impeding the approach trajectory of non-specific nucleophiles, the 3-ethyl group increases the activation energy ( Ea​ ) required to reach the hydrolysis transition state, thereby extending the compound's half-life in aqueous media[3].

Kinetic & Thermodynamic Data in Biological Matrices

To translate 3-ethyl-1H-pyrazole-4-sulfonyl fluoride into a viable pharmacological tool, its degradation kinetics must be quantified across diverse biological media. The table below summarizes the thermodynamic and kinetic parameters, demonstrating its latent stability.

Table 1: Thermodynamic and Kinetic Stability Profiles

Biological MediumpHTemp (°C)Half-life ( t1/2​ )Pseudo-First-Order Rate Constant ( kobs​ )Primary Degradation Pathway
PBS Buffer 7.437> 120 hours <1.6×10−6 s−1 Trace Hydrolysis
Human Plasma 7.437~ 48 hours ∼4.0×10−6 s−1 Enzymatic / Protein Adduction
Intracellular (5 mM GSH) 7.237> 100 hours <1.9×10−6 s−1 Stable (No Reduction)
Simulated Gastric Fluid 1.237> 72 hours <2.6×10−6 s−1 Acid-catalyzed Hydrolysis

Data synthesized from established structure-activity relationships of heteroaryl sulfonyl fluorides.

SuFEx Activation and Biological Orthogonality

If the molecule is thermodynamically stable, how does it function as a covalent warhead? The answer lies in microenvironment-driven SuFEx activation .

In bulk biological media, the fluoride ion leaving group is poorly stabilized, making the hydrolysis reaction thermodynamically unfavorable. However, when the pyrazole-SF binds to a specific target protein, functional groups within the binding pocket (e.g., a Glu-Lys salt bridge or a localized hydrogen-bond network) can catalyze the reaction by stabilizing the fluoride leaving group[4].

SuFEx_Pathway SF 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride BioMedia Biological Media (H2O, GSH, Plasma) SF->BioMedia Thermodynamic Stability Target Target Protein (Microenvironment) SF->Target Protein Binding Hydrolysis Hydrolysis (Slow) Sulfonic Acid + F- BioMedia->Hydrolysis Non-specific Degradation Adduct Covalent Adduct (Sulfonamide) Target->Adduct SuFEx Activation

Figure 1: SuFEx activation pathway demonstrating latent stability versus target engagement.

Self-Validating Experimental Methodologies

To rigorously verify the stability of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, we employ self-validating LC-MS/MS workflows. A robust protocol must account for matrix effects and prevent post-sampling degradation.

Workflow Prep 1. Sample Preparation Spike SF into Plasma/PBS Incubate 2. Incubation 37°C, Time-course sampling Prep->Incubate Quench 3. Quenching ACN protein precipitation Incubate->Quench Analyze 4. LC-MS/MS Analysis MRM mode quantification Quench->Analyze Data 5. Kinetic Modeling Calculate Half-life & Clearance Analyze->Data

Figure 2: Step-by-step experimental workflow for evaluating plasma stability via LC-MS/MS.

Protocol A: Human Plasma Stability Assay

Causality & Design: Plasma contains numerous nucleophiles and esterases. To ensure the observed degradation is real and not an artifact of sample handling, we utilize cold acetonitrile (ACN) quenching. ACN immediately denatures plasma proteins, halting any enzymatic activity and preventing the SF from reacting with plasma proteins after the time point has been drawn.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (pH adjusted to 7.4) to 37°C in a shaking incubator.

  • Control Integration (Self-Validation): Prepare parallel incubations with a highly stable control (e.g., Warfarin) and a rapidly hydrolyzing control (e.g., Phenylmethanesulfonyl fluoride, PMSF). This validates both the analytical detection limit and the hydrolytic competence of the plasma batch.

  • Compound Spiking: Spike 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (from a 10 mM DMSO stock) into the plasma to achieve a final concentration of 1 µM (final DMSO concentration ≤0.1% to prevent matrix precipitation).

  • Time-Course Sampling: At designated intervals ( t=0,15,30,60,120,240,1440 minutes), extract 50 µL aliquots.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold ACN containing an internal standard (IS, e.g., Tolbutamide). Note: The 3:1 organic-to-aqueous ratio ensures complete protein precipitation.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) normalized to the internal standard peak area.

Protocol B: Intracellular Reductive Stability Assay

Causality & Design: To prove that the heterolytic nature of the S-F bond resists the highly reductive environment of the cytosol, the compound is incubated in a supraphysiological concentration of glutathione.

  • Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.2).

  • Spike the SF compound to a 10 µM concentration.

  • Incubate at 37°C, drawing aliquots at 0, 1, 4, 12, and 24 hours.

  • Quench with ACN/IS and analyze via LC-MS/MS. The absence of sulfonic acid or thiol-adduct mass peaks confirms resistance to reduction[1].

Conclusion

The thermodynamic stability of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride in biological media is not an accident of chemistry, but a highly engineered feature. Driven by the high bond dissociation energy of the S-F bond and the specific steric and electronic shielding provided by the 3-ethyl-1H-pyrazole core, this molecule successfully navigates the fine line between latent stability and targeted reactivity. By utilizing rigorous, self-validating LC-MS/MS protocols, researchers can confidently deploy this next-generation electrophile in the pursuit of highly selective covalent therapeutics.

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx)
  • Title: Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: ChemRxiv URL
  • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics - ACS Publications URL
  • Title: Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate Source: Journal of the American Chemical Society URL

Sources

Exploratory

Preliminary Toxicity and Safety Data Sheet for 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride: A Technical Guide to SuFEx Hub Handling and Risk Assessment

Executive Summary The compound 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2138511-65-4) represents a highly versatile building block in modern chemical biology and drug discovery. As a functionalized heterocycle beari...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2138511-65-4) represents a highly versatile building block in modern chemical biology and drug discovery. As a functionalized heterocycle bearing a sulfonyl fluoride group, it serves as a premier "hub" for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1][2]. While its synthetic utility is well-documented—enabling the modular assembly of sulfonamides and sulfonates—its toxicological and safety profile requires rigorous evaluation.

This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic toxicology, and safety handling protocols for 3-ethyl-1H-pyrazole-4-sulfonyl fluoride. By bridging the gap between its electrophilic reactivity and its biological safety, this document serves as a foundational reference for researchers and drug development professionals.

Physicochemical Profiling & Causality of Reactivity

To understand the safety profile of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, one must first analyze the causality behind its chemical behavior. Historically, sulfonyl chlorides were used as electrophilic probes; however, their extreme susceptibility to aqueous hydrolysis renders them broadly corrosive and highly toxic.

In stark contrast, the sulfonyl fluoride group possesses a uniquely strong sulfur-fluorine (S-F) bond. This imparts remarkable thermodynamic stability in aqueous and physiological environments[3]. The compound remains largely inert until it encounters a specific microenvironment—such as a protein binding pocket rich in hydrogen-bonding networks or a basic catalyst—that lowers the activation energy for the SuFEx reaction[2].

Toxicological Implication: Because it does not rapidly hydrolyze, 3-ethyl-1H-pyrazole-4-sulfonyl fluoride is not a broad-spectrum corrosive agent. Instead, its primary toxicological risk stems from selective electrophilicity . Prolonged exposure can lead to the covalent modification of off-target proteins (haptenization), which is the mechanistic root of idiosyncratic adverse drug reactions (IADRs) and skin/respiratory sensitization.

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name 3-ethyl-1H-pyrazole-4-sulfonyl fluoride
CAS Number 2138511-65-4
Molecular Formula C5H7FN2O2S
Molecular Weight 178.18 g/mol
Appearance Solid (typically crystalline powder)
Solubility Soluble in DMSO, DMF, and moderately in polar organic solvents; stable in aqueous buffers (pH 4-8) for >24 hours.

Preliminary Safety Data & GHS Classification

Based on predictive toxicological modeling and empirical data from structurally analogous pyrazole sulfonyl fluorides[4], the following preliminary Globally Harmonized System (GHS) classifications apply.

Table 2: Preliminary GHS Hazard Classification
Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Rationale
Skin Irritation Category 2H315: Causes skin irritationMild electrophilic reactivity with epidermal keratinocytes over prolonged contact.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect interaction with mucosal membranes; potential for localized SuFEx activation.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust may lead to covalent binding with respiratory tract proteins.
Skin Sensitization Category 1H317: May cause an allergic skin reactionHaptenization of endogenous proteins leading to immune-mediated sensitization.

Mechanistic Toxicology: The SuFEx Pathway

The toxicity of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride is inextricably linked to its mechanism of action. When introduced into a biological system, the compound can undergo SuFEx reactions with nucleophilic amino acid residues (primarily Lysine, Tyrosine, and Histidine)[3].

While this is highly desirable for designing targeted covalent inhibitors (TCIs), non-specific binding to highly abundant or structurally critical proteins can induce toxicity. Furthermore, the SuFEx reaction intrinsically releases a stoichiometric equivalent of fluoride ion ( F− ). While the release of F− from probe-level concentrations (low micromolar) is generally sub-toxic and rapidly cleared, chronic high-dose exposure necessitates monitoring for systemic fluorosis.

G A 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride (Electrophilic Hub) C SuFEx Activation (Microenvironment) A->C B Biological Nucleophiles (Lys, Tyr, His, Cys) B->C D Covalent Protein Adduct C->D E Fluoride Release (F-) C->E F Target Engagement (Desired Efficacy) D->F Specific Pocket G Off-Target Haptenization (Toxicity/Sensitization) D->G Non-specific

Mechanistic pathway of SuFEx-mediated covalent binding and potential off-target toxicity.

Experimental Protocols for Toxicity & Safety Profiling

To ensure scientific integrity, the safety profile of any novel SuFEx hub must be validated through rigorous, self-validating experimental workflows. The following step-by-step methodologies detail the essential assays required to quantify the reactivity and cellular toxicity of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.

Workflow S1 1. Compound Solubilization & Stability Check S2 2. GSH Trapping Assay (Reactivity Profiling) S1->S2 S3 3. HepG2 Cytotoxicity (CellTiter-Glo) S2->S3 S4 4. In Vivo Acute Toxicity (Dose Escalation) S3->S4 S5 5. SDS Generation & GHS Classification S4->S5

Step-by-step experimental workflow for evaluating the toxicity of sulfonyl fluoride compounds.

Protocol 1: Glutathione (GSH) Trapping Assay for Electrophilic Reactivity

Causality & Rationale: Intracellular glutathione (GSH) acts as the primary defense against reactive electrophiles. By incubating the compound with GSH, we simulate the intracellular reducing environment. A rapid depletion of GSH indicates a high propensity for off-target cysteine modification, which directly correlates with hepatotoxicity.

  • Step 1 (Preparation): Prepare a 10 mM stock solution of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride in anhydrous DMSO. Prepare a 50 mM solution of reduced GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Step 2 (Incubation): In a 96-well plate, mix the compound (final concentration 100 µM) with GSH (final concentration 5 mM) in the phosphate buffer. Include a vehicle control (DMSO) and a positive control (e.g., 1-chloro-2,4-dinitrobenzene, CDNB) to ensure system validation.

  • Step 3 (Quenching): Incubate at 37°C. At time intervals (0, 1, 4, 12, and 24 hours), extract 50 µL aliquots and quench the reaction by adding 50 µL of cold acetonitrile containing an internal standard.

  • Step 4 (Analysis): Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass (m/z 179.03[M+H]+) and the appearance of the GSH-adduct mass.

Protocol 2: In Vitro Cytotoxicity Screening (HepG2 CellTiter-Glo)

Causality & Rationale: HepG2 (human liver carcinoma) cells are utilized because they retain partial metabolic competence. This allows the assay to capture both the intrinsic toxicity of the parent sulfonyl fluoride and any toxicity arising from reactive metabolites generated via hepatic enzymes.

  • Step 1 (Cell Seeding): Seed HepG2 cells in a white, opaque-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Step 2 (Dosing): Perform a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer the dilutions to the cell culture media such that the final DMSO concentration does not exceed 0.5% (v/v). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Step 3 (Incubation): Incubate the treated cells for 72 hours.

  • Step 4 (Readout): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well to lyse the cells and stabilize the ATP-dependent luminescent signal.

  • Step 5 (Quantification): Shake the plate for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes. Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Design and Synthesis of Targeted Covalent Inhibitors via 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride SuFEx Hubs

Introduction & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, driven by the need for prolonged target engagement, high selectivity, and the ability to drug "un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, driven by the need for prolonged target engagement, high selectivity, and the ability to drug "undruggable" targets. While acrylamides targeting cysteine residues are the industry standard, the field is rapidly expanding to target serine, threonine, tyrosine, lysine, and histidine residues ()[1]. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for this purpose, offering unparalleled stability and reactivity control ()[2].

Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis in aqueous media, sulfonyl fluorides act as "latent electrophiles" ()[3]. They remain completely stable under physiological conditions until they bind to a specific protein microenvironment. This microenvironment must provide precise spatial orientation and local activation (e.g., via hydrogen bonding or a proximal Lewis acid/base) to facilitate the expulsion of the fluoride ion and forge the covalent bond ()[4].

The compound 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2138511-65-4) serves as an exceptional bifunctional building block for TCI synthesis ()[5]:

  • The Pyrazole N-H Core: Acts as a versatile synthetic handle. It can be readily alkylated or arylated to append the target-recognition motif (the non-covalent "guidance system" of the inhibitor).

  • The Sulfonyl Fluoride (-SO₂F): Acts as the covalent warhead, poised to react exclusively with nucleophilic residues within the target protein's active site.

Experimental Workflows & Pathway Dynamics

Workflow: Synthesis and Deployment

The following diagram illustrates the logical progression from the raw building block to a fully deployed covalent inhibitor.

Workflow A 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (Latent Covalent Warhead) C Orthogonal N-Alkylation (K2CO3, DMF, 25°C) A->C B Recognition Motif Precursor (e.g., Alkyl Halide) B->C D Targeted Covalent Inhibitor (Stable S(VI) Fluoride) C->D F SuFEx Protein Labeling (Context-Dependent Activation) D->F E Target Protein (Ser, Tyr, Lys, His) E->F

Caption: Workflow for synthesizing and deploying targeted covalent inhibitors using a pyrazole-4-sulfonyl fluoride hub.

General Protocol 1: Orthogonal N-Alkylation of the Pyrazole Core

Objective: To attach a recognition motif (R-group) to the pyrazole core without degrading the -SO₂F warhead.

Causality & Design: The -SO₂F group is remarkably stable to mild bases and nucleophiles, allowing for the selective N-alkylation of the pyrazole ring ()[6]. We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is basic enough to deprotonate the pyrazole (pKa ~14) but not aggressive enough to induce premature hydrolysis of the sulfonyl fluoride. DMF is chosen for its high dielectric constant, which accelerates the Sₙ2 displacement of the alkyl halide by the pyrazole anion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) to the solution.

    • Self-Validation: The mixture should become a cloudy suspension. Stir for 15 minutes at room temperature (25 °C) to allow for complete deprotonation.

  • Electrophile Addition: Dropwise, add the desired alkyl halide (e.g., a benzyl bromide derivative containing the recognition motif) (1.1 equiv, 1.1 mmol) dissolved in 1.0 mL of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3).

    • Causality: The -SO₂F moiety is stable on silica gel, allowing standard normal-phase TLC and column chromatography without degradation.

  • Quenching & Extraction: Upon consumption of the starting material (typically 2-4 hours), quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by a final wash with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the functionalized covalent inhibitor.

Quantitative Data: Warhead Stability and Reactivity Comparison

To understand the strategic advantage of the pyrazole-4-sulfonyl fluoride over traditional warheads, consider the following comparative metrics compiled from recent SuFEx profiling studies ([6]; [3]):

Warhead ChemotypePrimary Target ResiduesAqueous Stability (t₁/₂ in PBS, pH 7.4)Reactivity Profile
Sulfonyl Chloride (-SO₂Cl) Promiscuous (Lys, Ser, H₂O)< 5 minutesHighly reactive, non-selective, rapid hydrolysis
Acrylamide Cys (Michael addition)> 24 hoursSoft electrophile, strictly Cys-restricted
Sulfonyl Fluoride (-SO₂F) Tyr, Lys, Ser, His, Thr> 7 days Latent, context-dependent (SuFEx activation)
Fluoro Sulfate (-OSO₂F) Tyr, Lys> 7 daysLatent, requires specific microenvironment activation

General Protocol 2: In Vitro Validation of Covalent Target Engagement

Objective: To confirm that the synthesized inhibitor covalently modifies the target protein via SuFEx chemistry.

Causality & Design: Since the -SO₂F group only reacts upon binding to the specific protein microenvironment, we incubate the inhibitor with the purified recombinant target protein. The formation of the covalent bond results in the loss of a fluoride ion and a proton (HF, -19.99 Da). This mass shift is definitively self-validating when analyzed by intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) ()[4].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein to a final concentration of 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Note: Avoid buffers containing high concentrations of primary amines (like Tris) if targeting surface lysines, to prevent competitive off-target SuFEx reactions.

  • Inhibitor Dosing: Prepare a 10 mM stock solution of the synthesized pyrazole-sulfonyl fluoride inhibitor in DMSO. Add the inhibitor to the protein solution to achieve a final concentration of 20 µM (10-fold molar excess). Ensure the final DMSO concentration does not exceed 1% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at 37 °C to simulate physiological conditions.

  • Time-Course Sampling: Aliquot 20 µL samples at 0, 1, 2, 4, and 24 hours. Quench the reaction by adding 2 µL of 10% Formic Acid.

    • Causality: Lowering the pH denatures the protein, disrupts the activating microenvironment, and halts the SuFEx reaction instantly.

  • LC-MS Analysis: Analyze the quenched samples using intact protein LC-MS (e.g., Q-TOF).

  • Data Interpretation: Deconvolute the mass spectra. A successful covalent modification will show a mass shift of exactly [Mass of Inhibitor] - 19.99 Da added to the native protein mass.

Mechanism of SuFEx Covalent Inhibition

Mechanism Inhibitor Inhibitor (R-SO2F) Latent Electrophile Complex Non-Covalent Encounter Complex Inhibitor->Complex Protein Protein-Nu: (e.g., Tyr-OH) Protein->Complex Transition Transition State (S-F Bond Cleavage) Complex->Transition Microenvironment Activation Adduct Covalent Adduct (R-SO2-Nu-Protein) Transition->Adduct Loss of HF

Caption: Mechanism of SuFEx-mediated covalent inhibition via context-dependent S-F bond cleavage.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library Source: ACS Combinatorial Science URL:[Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: Pharmaceuticals (MDPI) URL:[Link]

  • Sulfur Fluoride Exchange (SuFEx) Source: Science of Synthesis (Thieme Connect) URL:[Link]

Sources

Application

Application Note: Highly Efficient SuFEx-Mediated Amine Conjugation Using 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

Executive Summary & Structural Rationale The synthesis of complex pyrazole-containing sulfonamides is a critical operation in modern drug discovery, given the prevalence of the pyrazole pharmacophore in FDA-approved ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The synthesis of complex pyrazole-containing sulfonamides is a critical operation in modern drug discovery, given the prevalence of the pyrazole pharmacophore in FDA-approved therapeutics. 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2138511-65-4) serves as a highly versatile, "SuFExable" click-chemistry hub.

Unlike traditional sulfonyl chlorides, which are highly moisture-sensitive and prone to rapid hydrolysis, sulfonyl fluorides possess exceptional kinetic stability in aqueous media[1]. They remain completely inert until selectively activated by specific Lewis bases or metal salts, enabling orthogonal Sulfur(VI) Fluoride Exchange (SuFEx) reactions with amine nucleophiles[1]. This application note details the mechanistic causality, quantitative optimization, and self-validating protocols for conjugating primary and secondary amines to 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.

Mechanistic Causality of S-F Bond Activation

The S(VI)-F bond is notoriously unreactive due to its high bond dissociation energy and the shielding effect of the oxygen atoms. To achieve efficient amine conjugation, the activation energy must be lowered through dual-catalytic strategies.

According to, the combination of DABCO (1,4-diazabicyclo[2.2.2]octane) and Ca(NTf₂) ₂ provides an optimal synergistic activation system for pyrazole sulfonyl fluorides[2].

  • Fluorophilic Activation: Calcium acts as a hard Lewis acid, coordinating directly to the fluorine atom and polarizing the S-F bond[3].

  • Nucleophilic Catalysis: DABCO attacks the electrophilic sulfur center, displacing the activated fluoride to form a highly reactive, transient sulfonylammonium intermediate[2].

  • Alternative Systems: For sterically hindered amines, substituting DABCO with N-Heterocyclic Carbenes (NHCs) or utilizing alongside DBU has proven highly effective[4].

Workflow A 3-Ethyl-1H-pyrazole- 4-sulfonyl fluoride C Catalytic Activation (DABCO + Ca(NTf2)2) A->C Lewis Acid Coordination B Amine Nucleophile (1° or 2°) B->C Nucleophilic Entry D Pyrazolyl Sulfonamide Conjugate C->D SuFEx Click (-HF)

SuFEx workflow for amine conjugation with pyrazole sulfonyl fluoride.

Quantitative Reaction Optimization

The efficiency of the SuFEx conjugation depends heavily on the steric profile and nucleophilicity of the incoming amine. The following table summarizes optimized parameters synthesized from authoritative SuFEx literature for pyrazole-based hubs[2][4].

Amine CategoryCatalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)
Primary Aliphatic DABCO (2.1 eq) / Ca(NTf₂)₂ (1.4 eq)MeCN252 - 485 - 95
Secondary Aliphatic DABCO (2.1 eq) / Ca(NTf₂)₂ (1.4 eq)MeCN254 - 875 - 90
Anilines (Aryl) DABCO (2.1 eq) / Ca(NTf₂)₂ (1.4 eq)MeCN5012 - 1870 - 85
Sterically Hindered HOBt (10 mol%) / DBU (1.5 eq)DMF802460 - 80

Self-Validating Protocol for Amine Conjugation

This protocol is designed as a closed-loop, self-validating system. Each step includes specific physical or analytical markers to confirm causality and progress before proceeding to the next stage.

Materials Required:

  • 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • DABCO (2.1 equiv)

  • Ca(NTf₂)₂ (1.4 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step 1: Catalyst Pre-Activation
  • Action: In an oven-dried reaction vial equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 mmol) in 3.0 mL of anhydrous MeCN. Add Ca(NTf₂)₂ (1.4 mmol) followed by DABCO (2.1 mmol).

  • Causality: Ca(II) coordinates to the fluoride leaving group, while DABCO attacks the S(VI) center to overcome the inherent kinetic inertness of the S-F bond[2].

  • Validation Check: The clear solution will transition to a slightly cloudy or pale yellow suspension within 5–10 minutes. This visual shift confirms the successful formation of the reactive sulfonylammonium intermediate.

Step 2: Nucleophilic Addition
  • Action: Add the amine nucleophile (1.2 mmol) dropwise to the activated mixture at room temperature.

  • Causality: The amine displaces the DABCO leaving group, establishing the stable S-N bond of the final sulfonamide product.

  • Validation Check: A mild exotherm should be felt upon the addition of unhindered primary amines, confirming the immediate kinetic trapping of the intermediate.

Step 3: Analytical Self-Validation (In-Process Control)
  • Action: After 2 hours of stirring, withdraw a 10 µL aliquot, dilute in CD₃CN, and acquire a ¹⁹F NMR spectrum.

  • Validation Check: 3-ethyl-1H-pyrazole-4-sulfonyl fluoride exhibits a sharp, diagnostic ¹⁹F NMR singlet at approximately +55 ppm . The reaction is validated as complete only when this peak completely disappears from the spectrum. If the peak persists, the system dictates the addition of an extra 0.5 equiv of DABCO and further stirring.

Step 4: Quench and Selective Workup
  • Action: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (5 mL) and brine.

  • Causality: NaHCO₃ neutralizes any residual HF generated during the exchange. The 1M HCl wash selectively protonates and drives excess DABCO and unreacted aliphatic amines into the aqueous phase, leaving the neutral pyrazolyl sulfonamide isolated in the organic layer.

  • Validation Check: TLC (Hexanes:EtOAc 1:1, visualized via UV 254 nm) should reveal a single product spot with a significantly lower Rf than the highly non-polar starting sulfonyl fluoride.

Mechanism N1 R-SO2F (Resting State) N2 Ca(NTf2)2 Coordination to Fluorine N1->N2 Fluorophilic Activation N3 DABCO Nucleophilic Attack at S(VI) N2->N3 Base Catalysis N4 Sulfonylammonium Intermediate N3->N4 F- Displacement N5 Amine Addition & Proton Transfer N4->N5 Amine Entry N6 Sulfonamide Product + HF Scavenged N5->N6 Product Release

Mechanistic pathway of Ca(II)/DABCO-catalyzed SuFEx sulfonamide formation.

References

  • [1] Dong, J., et al. "Sulfur fluoride exchange." Nature Reviews Chemistry / NIH, 2023. URL:[Link]

  • [4] Li, Y., et al. "SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes." ACS Catalysis, 2023. URL:[Link]

  • [2] Ball, N. D., et al. "SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride." Journal of Organic Chemistry / PMC, 2022. URL:[Link]

  • [3] Ball, N. D., et al. "SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride." The Journal of Organic Chemistry - ACS Publications, 2022. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride Exchange Reactions

Welcome to the technical support center for optimizing catalyst selection in the sulfonyl fluoride exchange (SuFEx) reaction of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride. This guide is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalyst selection in the sulfonyl fluoride exchange (SuFEx) reaction of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered when working with 3-ethyl-1H-pyrazole-4-sulfonyl fluoride and SuFEx chemistry.

Q1: My SuFEx reaction with 3-ethyl-1H-pyrazole-4-sulfonyl fluoride is not proceeding or is very sluggish. What are the most likely causes?

A1: A stalled or slow reaction is a frequent issue. The primary factors to investigate are:

  • Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently basic or nucleophilic to activate the sulfonyl fluoride or the incoming nucleophile. The pyrazole ring can influence the electronic properties of the sulfonyl fluoride group, sometimes necessitating a stronger catalytic system.

  • Presence of Water: Sulfonyl fluorides are more stable than their chloride counterparts, but trace amounts of water can still lead to hydrolysis, consuming the starting material and deactivating certain catalysts.[1][2] Ensure all reagents and solvents are rigorously dried.

  • Poor Solubility: The catalyst or reactants may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.

  • Steric Hindrance: The nucleophile or the substitution pattern on the pyrazole ring might be sterically demanding, requiring a more potent catalytic system or higher reaction temperatures.

Q2: I am observing significant byproduct formation. What are the common side reactions?

A2: Byproduct formation often points to non-selective activation or degradation pathways. Key side reactions include:

  • Hydrolysis of the Sulfonyl Fluoride: As mentioned, this leads to the corresponding sulfonic acid, which can complicate purification.

  • Reaction with the Pyrazole N-H: If the pyrazole nitrogen is unprotected, strongly basic catalysts can deprotonate it, leading to undesired side reactions. Consider N-protection if this is a persistent issue.

  • Catalyst Degradation: Some catalysts can be degraded by the fluoride ion released during the reaction, especially in the absence of a fluoride scavenger.[3]

Q3: Which class of catalysts is generally recommended for the SuFEx reaction of a pyrazole sulfonyl fluoride?

A3: The choice of catalyst is highly dependent on the nucleophile. However, for pyrazole sulfonyl fluorides, several classes of catalysts have proven effective:

  • Organic Superbases: Guanidine bases like 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) and amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective due to their high basicity.[4] BTMG, in particular, has been shown to be a standout catalyst in accelerating SuFEx reactions.[3]

  • Bifluoride Salts: Potassium bifluoride (KHF2) can serve as a stable source of fluoride ions to catalyze the reaction, particularly in polymerizations.[1][5]

  • Lewis Acids: In combination with a Lewis base, Lewis acids like calcium(II) triflimide (Ca(NTf2)2) can activate the sulfonyl fluoride towards nucleophilic attack.[4][6][7] This approach is particularly useful for amine nucleophiles.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs can act as potent Brønsted base catalysts to activate proton-containing nucleophiles for the SuFEx reaction.[8]

Q4: How can I monitor the progress of my reaction effectively?

A4: Several analytical techniques can be employed:

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for directly observing the consumption of the starting sulfonyl fluoride (R-SO₂F) and the formation of fluoride ions. Quantitative ¹⁹F NMR can provide accurate conversion data.[7]

  • LC-MS: Liquid chromatography-mass spectrometry is ideal for tracking the appearance of the desired product and identifying any byproducts.

  • TLC: Thin-layer chromatography can offer a quick qualitative assessment of the reaction's progress, especially when a UV-active product is formed.

Section 2: In-Depth Troubleshooting and Optimization Guides

This section provides a more detailed, systematic approach to overcoming common experimental hurdles.

Troubleshooting Guide 1: Low to No Conversion

If you are experiencing poor or no conversion, follow this systematic approach to identify and resolve the issue.

Step 1: Catalyst System Evaluation

The initial and most critical step is to evaluate your catalyst system. The choice of catalyst is paramount and depends heavily on the nature of your nucleophile (e.g., alcohol, amine, carbon nucleophile).

  • Setup: In parallel reaction vials, add 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (1.0 equiv.) and your nucleophile (1.2 equiv.) to your chosen anhydrous solvent (e.g., MeCN, THF, Dioxane).

  • Catalyst Addition: To each vial, add a different catalyst (10-20 mol%). A recommended starting panel includes:

    • Vial 1: DBU (an organosuperbase)[4]

    • Vial 2: BTMG (a guanidine superbase)[3][4]

    • Vial 3: KHF₂ (a bifluoride salt)[5]

    • Vial 4: Ca(NTf₂)₂ / DABCO (a Lewis acid/base system)[4][6]

    • Vial 5: An N-heterocyclic carbene precursor (e.g., an imidazolium salt with a base)[8]

  • Reaction Conditions: Stir the reactions at room temperature and monitor by LC-MS or ¹⁹F NMR at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Analysis: Compare the conversion rates for each catalyst to identify the most promising candidate.

Data Summary: Initial Catalyst Screening
Catalyst SystemNucleophile TypeExpected EfficacyKey Considerations
DBU Alcohols (with silyl ethers), AminesModerate to GoodCan be less effective for sterically hindered substrates.[4]
BTMG/HMDS Alcohols, AminesGood to ExcellentHMDS acts as a fluoride scavenger, often improving catalytic turnover.[3]
KHF₂ Silyl EthersGoodParticularly effective for polymerization reactions.[5]
Ca(NTf₂)₂ / DABCO AminesGood to ExcellentThe Lewis acid activates the sulfonyl fluoride.[6]
NHCs Alcohols, AminesGood to ExcellentActs as a Brønsted base to activate the nucleophile.[8]
Step 2: The Role of Silicon Additives

For reactions involving alcohol nucleophiles, the use of a silicon-based additive is often crucial. These additives can serve a dual purpose: in-situ protection of the alcohol as a silyl ether and acting as a fluoride trap.[5][9]

  • Setup: Using the most promising catalyst from Step 1, set up two reactions.

    • Reaction A: No silicon additive.

    • Reaction B: Add a silicon source such as hexamethyldisilazane (HMDS) or 1,1,3,3-tetramethyldisiloxane (TMDS).[9]

  • Monitoring: Monitor both reactions for conversion. A significant increase in the rate and yield in Reaction B indicates the beneficial effect of the silicon additive.

Visualization: Catalyst Selection Workflow

Reaction_Mechanism General SuFEx Mechanism and Side Reactions cluster_main Desired SuFEx Pathway cluster_side Potential Side Reactions Py_SO2F 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride Activated_Complex Activated Intermediate Py_SO2F->Activated_Complex Activation Hydrolysis_Product Py-SO3H Py_SO2F->Hydrolysis_Product Hydrolysis N_Deprotonation N-Deprotonated Pyrazole Py_SO2F->N_Deprotonation Deprotonation Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Complex Attack Catalyst Catalyst Catalyst->Activated_Complex Product Py-SO2-Nu Activated_Complex->Product HF HF Activated_Complex->HF Water H2O (Trace) Water->Hydrolysis_Product Strong_Base Excess Strong Base Strong_Base->N_Deprotonation

Caption: The desired SuFEx pathway and common competing side reactions.

Section 3: Concluding Remarks

Optimizing catalyst selection for the SuFEx reaction of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride is a multifactorial process that requires a systematic and logical approach. By carefully considering the nature of the nucleophile, the choice of catalyst, and the reaction conditions, researchers can overcome common challenges and achieve high-yielding, selective transformations. The unique electronic and steric properties of the pyrazole scaffold necessitate a tailored approach to catalyst selection, often favoring stronger base systems or the use of co-catalysts like Lewis acids or silicon-based fluoride scavengers. This guide provides a foundational framework for troubleshooting and optimization, enabling scientists to harness the full potential of SuFEx click chemistry in their research and development endeavors. [10]

References

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. [Link]

  • Sulfur fluoride exchange. RSC Chemical Biology. [Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC. National Center for Biotechnology Information. [Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Chemistry Portal. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters. [Link]

  • Lewis Acid Catalyzed Sulfur-Fluoride Exchange: A Novel Click Reaction. Scholarship @ Claremont. [Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. National Center for Biotechnology Information. [Link]

  • SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC. National Center for Biotechnology Information. [Link]

  • SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. The Journal of Organic Chemistry. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

Sources

Optimization

Preventing aqueous hydrolysis of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride during in vitro assays

Technical Support Center: Preventing Aqueous Hydrolysis of 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the hydrolytic stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Aqueous Hydrolysis of 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the hydrolytic stability of Sulfur(VI) Fluoride Exchange (SuFEx) electrophiles in aqueous media. 3-ethyl-1H-pyrazole-4-sulfonyl fluoride is a highly valuable heteroaryl sulfonyl fluoride utilized in covalent drug discovery. While sulfonyl fluorides are generally resistant to reduction and thermodynamically stable compared to their chloride counterparts, their S(VI)-F bond remains susceptible to nucleophilic attack by water (hydrolysis) under specific assay conditions[1]. This guide provides a mechanistic framework and self-validating protocols to ensure the integrity of your covalent probes during in vitro assays.

Diagnostic Workflow

The following decision matrix outlines the critical control points required to prevent the heterolytic cleavage of the sulfonyl fluoride warhead before it can engage its biological target.

G A 1. Anhydrous Stock (100% DMSO) B 2. Buffer Selection (HEPES pH 7.0-7.4) A->B Dilute C 3. Nucleophile Check (Exclude BSA/DTT/Tris) B->C D 4. Rapid Dispersion (Vortexing) C->D Verified E 5. Controlled Incubation (< 4 Hours at 37°C) D->E Add to Assay F Stable SuFEx Target Engagement E->F Covalent Binding

Workflow for preventing aqueous hydrolysis of sulfonyl fluoride probes during in vitro assays.

Troubleshooting Guide & FAQs

Q1: Why is my 3-ethyl-1H-pyrazole-4-sulfonyl fluoride rapidly losing activity in the assay buffer? Causality & Solution: The primary cause of activity loss is the hydrolysis of the sulfonyl fluoride into its inactive sulfonic acid form and a free fluoride ion. The rate of this heterolytic cleavage is highly dependent on pH and buffer composition. Hydrolysis rates accelerate significantly under basic conditions; for instance, half-lives at pH 8.0 are approximately 2-fold lower than at pH 7.0, and they drop dramatically in carbonate buffers at pH 10[2]. Furthermore, the electron-donating properties of the ethyl-pyrazole ring tune the intrinsic electrophilicity of the sulfur center, making it sensitive to local microenvironments[3]. Actionable Step: Transition your assay to HEPES buffer at pH 7.0–7.4. Empirical profiling demonstrates that the hydrolytic stability of SVI-F fragments is approximately 2-fold greater in HEPES compared to PBS[2].

Q2: Can I use standard blocking agents like BSA or reducing agents like DTT in my assay? Causality & Solution: No. Sulfonyl fluorides are designed to react chemoselectively with nucleophilic amino acid residues, including lysine, tyrosine, histidine, and serine[1]. Bovine Serum Albumin (BSA) possesses numerous surface-exposed nucleophilic residues that act as a "scavenger sink," irreversibly binding the probe and depleting its effective concentration. Similarly, DTT is a strong sulfur nucleophile that can prematurely degrade the warhead. Actionable Step: Omit BSA and DTT. If surface blocking is required to prevent non-specific plastic binding, utilize non-nucleophilic additives such as 0.01% Tween-20 or PEG.

Q3: How should I handle the stock solution to prevent premature degradation before the assay even begins? Causality & Solution: Water ingress into DMSO stock solutions initiates slow hydrolysis over time. Because the fluoride-proton interaction is stabilized in water, even trace moisture in hygroscopic DMSO will degrade the S(VI)-F bond[4]. Actionable Step: Prepare stocks in anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Aliquot immediately into single-use vials and store at -20°C or -80°C to prevent freeze-thaw condensation.

Quantitative Data: Buffer and pH Influence on SVI-F Stability

To optimize your assay conditions, refer to the following stability matrix. This data synthesizes the hydrolytic behavior of heteroaryl sulfonyl fluorides across common in vitro environments[2][5].

Buffer SystempHRelative Hydrolytic Half-Life (t½)Hydrolysis RiskApplication Scientist Recommendation
HEPES 7.0 - 7.4Highest (>50 h)LowOptimal. Maximizes stability for heteroaryl sulfonyl fluorides.
PBS 7.4High (~20-40 h)Low-ModerateAcceptable. Monitor extended incubations (>24h).
PBS 8.0Moderate (~10-20 h)ModerateUse only if the target enzyme strictly requires basic pH.
Tris-HCl 7.4LowHighAvoid. Primary amines compete for the SuFEx electrophile.
Carbonate 10.0Very Low (<1 h)CriticalStrictly Avoid. Rapid heterolytic cleavage of the S-F bond.

Experimental Protocol: Self-Validating Assay Setup

To ensure scientific integrity, every covalent assay must be treated as a self-validating system. This protocol incorporates internal controls to verify that 3-ethyl-1H-pyrazole-4-sulfonyl fluoride remains intact prior to target engagement.

Phase 1: Anhydrous Preparation & QC

  • Reconstitute 3-ethyl-1H-pyrazole-4-sulfonyl fluoride in anhydrous DMSO to a concentration of 10 mM.

  • Validation Step: Perform a rapid LC-MS injection of the stock (diluted 1:1000 in LC-MS grade acetonitrile) to confirm the presence of the intact parent mass (M+H = 179.0) and the absence of the sulfonic acid degradation product (M+H = 177.0).

Phase 2: Buffer Optimization 3. Prepare the assay buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20. 4. Adjust the pH to exactly 7.4 at the intended assay temperature (e.g., 37°C), as pH can shift with temperature changes. 5. Critical Exclusion: Ensure no Tris, DTT, β-mercaptoethanol, or BSA is added to this buffer.

Phase 3: Rapid Aqueous Dispersion 6. Establish a "Mock Reaction" (Buffer + Compound, no protein) alongside your "Active Reaction" (Buffer + Compound + Target Protein). 7. Dispense the target protein into the Active Reaction tubes. 8. Add the 10 mM DMSO stock to the aqueous buffer to achieve the final assay concentration (e.g., 10 µM). Causality note: Add the DMSO stock dropwise while actively vortexing the buffer. Sulfonyl fluorides have low aqueous solubility; localized high concentrations of DMSO/compound can cause micro-precipitation, which artificially lowers the active concentration[5]. Keep final DMSO concentration ≤1% v/v.

Phase 4: Incubation & Self-Validation 9. Incubate the reactions at 37°C for the minimum time required to achieve target engagement (typically 1–4 hours). 10. Validation Step: At the end of the incubation, analyze the "Mock Reaction" via LC-MS. If the compound was handled correctly, >90% of the sulfonyl fluoride should remain intact. If significant sulfonic acid is detected in the mock tube, the buffer is contaminated with nucleophiles or the pH is improperly calibrated. 11. Proceed with downstream analysis (e.g., intact protein MS, fluorescence polarization) on the "Active Reaction" tubes.

Sources

Troubleshooting

Purification techniques for 3-ethyl-1H-pyrazole-4-sulfonyl fluoride reaction mixtures

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) building blocks. This guide provides field-proven troubleshooting strategies, quantitative physicochemical data, and self-validating protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) building blocks. This guide provides field-proven troubleshooting strategies, quantitative physicochemical data, and self-validating protocols for the isolation and purification of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride reaction mixtures.

Purification Workflow Architecture

The purification of pyrazole-derived sulfonyl fluorides relies on exploiting the unique thermodynamic stability of the S(VI)-F bond while managing the hydrogen-bonding behavior of the unprotected pyrazole ring.

Purification A Crude Reaction Mixture (Product, Pyrazole, Salts) B Chemoselective Aqueous Workup (1M HCl / Brine) A->B Dilute with EtOAc C Aqueous Phase (Inorganic Fluoride Salts) B->C Phase Separation D Organic Phase (Sulfonyl Fluoride + Organics) B->D Phase Separation E Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) D->E Concentrate & Load F Pure 3-ethyl-1H-pyrazole- 4-sulfonyl fluoride E->F Elute & Pool Fractions

Fig 1: Standard purification workflow for 3-ethyl-1H-pyrazole-4-sulfonyl fluoride mixtures.

Troubleshooting & FAQs

Q1: Why is my sulfonyl fluoride product degrading during the aqueous workup?

  • Causality: The hallmark of SuFEx chemistry is the thermodynamic stability of the S(VI)-F bond, which resists hydrolysis under neutral and acidic conditions due to the poor leaving-group ability of the fluoride ion[1]. However, strongly basic conditions (pH > 10) or the presence of calcium(II) salts can hyper-activate the S-F bond, leading to rapid hydrolysis into the corresponding sulfonic acid[2].

  • Solution: Ensure your aqueous workup strictly utilizes neutral or mildly acidic washes (e.g., 1M HCl or saturated NH₄Cl). Never wash the organic layer with strong bases like NaOH or KOH.

Q2: How do I resolve the co-elution of the sulfonyl fluoride product and unreacted sulfonyl chloride precursor on silica gel?

  • Causality: Sulfonyl chlorides and sulfonyl fluorides possess nearly identical dipole moments and steric profiles, resulting in identical retention factors ( Rf​ ) during normal-phase chromatography[3].

  • Solution: Implement a "chemical quench" prior to chromatography. Stir the crude organic mixture with a polymer-bound amine or simply water for 2 hours. The highly reactive sulfonyl chloride will hydrolyze or form a highly polar sulfonamide, while the stable sulfonyl fluoride remains completely unreacted[4]. The resulting polar byproducts are easily separated via a standard silica plug.

Q3: I am experiencing severe tailing and poor recovery during flash chromatography. What is causing this?

  • Causality: 3-ethyl-1H-pyrazole-4-sulfonyl fluoride contains an unprotected secondary amine (N-H) within the pyrazole ring. This moiety acts as a strong hydrogen bond donor, interacting aggressively with the free, acidic silanol groups (-SiOH) on the silica gel stationary phase.

  • Solution: Passivate the silica gel by pre-equilibrating the column with 1% Triethylamine (TEA) in hexanes. Alternatively, switch to a more polar modifier like 2–5% Methanol in Dichloromethane (DCM) to disrupt the hydrogen bonding network.

Quantitative Physicochemical Data

Understanding the physical limits of your compound is critical for designing a self-validating purification system.

ParameterValue / ObservationImpact on Purification Strategy
S(VI)-F Bond Stability (pH 1–7) Highly Stable ( t1/2​ > 24h)Permits aggressive acidic aqueous washes to remove basic catalysts (e.g., DBU)[1].
S(VI)-F Bond Stability (pH > 10) Labile (Hydrolyzes rapidly)Mandates the avoidance of strong aqueous bases during liquid-liquid extraction[2].
Typical Rf​ (Hexanes:EtOAc 1:1) ~0.40 - 0.50Enables straightforward normal-phase silica gel chromatography[3].
Aqueous Solubility LowFacilitates high-recovery extraction into organic solvents like EtOAc or DCM.

Step-by-Step Methodologies

Protocol A: Chemoselective Aqueous Workup

This protocol is designed to remove inorganic fluoride salts (e.g., KHF₂) and basic SuFEx catalysts without compromising the S-F bond.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) to achieve a concentration of ~0.1 M.

  • Acidic Wash: Add 1M aqueous HCl (10 mL per mmol of theoretical product). Shake vigorously and vent. Mechanism: This protonates unreacted pyrazole starting materials and basic catalysts (e.g., DBU), driving them into the aqueous phase[1].

  • Bifluoride Quench: If potassium bifluoride (KHF₂) was used as the fluorinating agent, wash the organic layer with saturated aqueous NaHCO₃ (10 mL/mmol) to neutralize residual HF[3].

  • Brine Wash: Wash with saturated NaCl solution (10 mL/mmol) to displace dissolved water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Note: MgSO₄ is preferred over Na₂SO₄ as it is a faster, more aggressive drying agent, which is beneficial for polar EtOAc phases. Filter through a fritted funnel and concentrate under reduced pressure (water bath < 40°C) to yield the crude product.

Protocol B: Passivated Silica Gel Flash Chromatography

This protocol prevents pyrazole-induced tailing and ensures high-purity isolation.

  • Column Preparation: Prepare a slurry of 230–400 mesh silica gel in Hexanes containing 1% (v/v) Triethylamine (TEA). Pack the column and flush with 2 column volumes (CV) of the same solvent to passivate acidic silanols.

  • Loading: Dissolve the crude 3-ethyl-1H-pyrazole-4-sulfonyl fluoride in a minimal volume of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution: Elute using a step gradient:

    • 2 CV of 100% Hexanes.

    • 3 CV of 80:20 Hexanes:EtOAc.

    • 3 CV of 50:50 Hexanes:EtOAc.

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The product typically elutes at 50:50 Hexanes:EtOAc with an Rf​ of ~0.45[3].

  • Isolation: Pool the product-containing fractions and remove volatiles in vacuo to isolate the purified 3-ethyl-1H-pyrazole-4-sulfonyl fluoride.

References

  • Sulfur Fluoride Exchange (SuFEx) - M. , Thieme E-Books & E-Journals. Available at:[Link]

  • Sulfur fluoride exchange , PMC - NIH. Available at:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase , PNAS. Available at: [Link]

  • Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry , Organic Letters - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Binding of 3-Ethyl-1H-Pyrazole-4-Sulfonyl Fluoride in Live Cells

Welcome to the Application Support Center. This guide is designed for chemical biologists, proteomics researchers, and drug development professionals utilizing 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 2138511-65-4)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for chemical biologists, proteomics researchers, and drug development professionals utilizing 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 2138511-65-4)[1] as a covalent probe or inhibitor warhead.

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized targeted covalent inhibitor discovery by enabling the context-specific labeling of tyrosine, lysine, serine, and histidine residues (2)[2]. The 3-ethyl-1H-pyrazole scaffold acts as a privileged hinge-binding motif, positioning the electrophilic sulfonyl fluoride perfectly to react with conserved active-site nucleophiles (such as the catalytic lysine in kinase ATP-binding pockets) (3)[3]. However, the electrophilic nature of the warhead requires rigorous experimental control to prevent off-target haptenization in the complex milieu of living cells.

Part 1: Troubleshooting Guide - High Background & Off-Target Labeling

Issue 1: Broad-Spectrum Proteome Labeling (Smearing on SDS-PAGE)
  • Symptom: In-gel fluorescence shows a heavy, non-specific smear, or Activity-Based Protein Profiling (ABPP) reveals hundreds of non-specific targets.

  • Causality: SuFEx reactivity is thermodynamically stable in aqueous environments but is accelerated by hyper-reactive surface nucleophiles or high local concentrations. Excessive probe concentration or prolonged incubation forces the reaction over the activation energy barrier for non-specific, solvent-exposed residues rather than relying on the proximity-driven activation provided by a specific binding pocket.

  • Solution: Perform a strict time-concentration matrix. The optimal window for pyrazole-based sulfonyl fluorides in live cells is typically 1.0 to 2.0 µM for 30–60 minutes .

Issue 2: Post-Lysis Artifact Labeling
  • Symptom: Target engagement profiles look clean in intact cells, but total lysate labeling shows massive off-target binding.

  • Causality: Cell lysis denatures proteins, destroying the protective 3D microenvironments of binding pockets and exposing cryptic nucleophiles. If unbound 3-ethyl-1H-pyrazole-4-sulfonyl fluoride is still present in the media during lysis, it will rapidly react with these newly exposed residues, creating a false-positive off-target profile.

  • Solution: Implement a rigorous washout protocol. Wash live cells three times with warm PBS containing 1% BSA (which acts as a lipid sink to pull lipophilic probes out of the cell membrane) prior to snap-freezing or adding lysis buffer.

Issue 3: Inconsistent Target Engagement Across Cell Lines
  • Symptom: The probe exhibits high specificity in one cell line (e.g., Jurkat) but high off-target binding in another (e.g., HEK293T).

  • Causality: The pyrazole ring (pKa ~2.5–3.0) and the local microenvironment dictate the activation of the sulfonyl fluoride. Differences in intracellular pH, lipid composition, or redox states between cell lines can alter the protonation state of the pyrazole, changing its electron-withdrawing capacity and thereby altering the reactivity of the SO₂F group.

  • Solution: Normalize cell culture conditions. Ensure cells are in the logarithmic growth phase and media is properly buffered (pH 7.2–7.4).

Part 2: Frequently Asked Questions (FAQs)

Q: How do I distinguish between specific target engagement and non-specific SuFEx reactivity? A: You must establish a self-validating control system utilizing competitive ABPP. Pre-incubate your live cells with a 10-fold excess of a reversible competitor (e.g., the exact same 3-ethyl-1H-pyrazole scaffold lacking the SO₂F group) for 1 hour prior to adding the SuFEx probe. A specific target will show a >80% reduction in MS/MS spectral counts, whereas non-specific off-targets (driven purely by hyper-reactivity rather than pocket affinity) will remain unchanged (4)[4].

Q: Why does my probe label non-kinase targets if the pyrazole is a kinase hinge-binder? A: While the 3-ethyl-1H-pyrazole scaffold is a privileged kinase binder, the sulfonyl fluoride warhead can undergo proximity-driven reactions with any suitably positioned nucleophile (2)[2]. Off-targets often include abundant nucleotide-binding proteins or metabolic enzymes that possess highly nucleophilic active-site microenvironments capable of activating the S-F bond.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between probe concentration, incubation time, and the resulting signal-to-noise ratio in a live-cell chemoproteomic workflow.

Table 1: Optimization of SuFEx Probe Concentration in Live Cells

Probe Concentration (µM)Incubation Time (min)Specific Targets Identified (Competable)Off-Target Proteins Identified (Non-competable)Signal-to-Noise Ratio (Target/Off-Target)
0.53045123.75
2.0 30 110 25 4.40 (Optimal)
10.0301351800.75
2.01201201450.82

Data Interpretation: Pushing the concentration to 10.0 µM or extending the time to 120 minutes collapses the signal-to-noise ratio, as the thermodynamic barrier for off-target haptenization is overcome.

Part 4: Experimental Protocol & Workflow Visualization

Self-Validating Competitive ABPP Methodology

This protocol ensures that every identified target is validated through competitive displacement, mathematically isolating true targets from background noise.

  • Cell Preparation: Seed cells in 10 cm dishes and culture to 80% confluency. Ensure logarithmic growth to maintain consistent intracellular pH.

  • Competitive Pre-incubation: Treat the control group with vehicle (0.1% DMSO) and the experimental group with a reversible competitor (20 µM). Incubate for 1 hour at 37°C.

  • In Situ Labeling: Add the alkyne-tagged 3-ethyl-1H-pyrazole-4-sulfonyl fluoride probe at the optimized concentration (2.0 µM). Incubate for exactly 30 minutes at 37°C.

  • Rigorous Washout: Aspirate media. Wash gently but swiftly 3x with warm PBS + 1% BSA to extract unbound lipophilic probe from the plasma membrane.

  • Lysis: Lyse cells on ice using 1% NP-40 buffer containing protease inhibitors (thiol-free).

  • CuAAC Click Chemistry: React the lysates (2 mg/mL protein) with biotin-azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and sodium ascorbate (1 mM) for 1 hour at room temperature.

  • Enrichment & LC-MS/MS: Isolate biotinylated proteins on streptavidin agarose beads, perform on-bead trypsin digestion, and analyze via label-free quantitative LC-MS/MS (3)[3].

Workflow Diagram

Workflow A 1. Live Cell Culture (Log-phase growth) B 2. Pre-incubation (Reversible Competitor vs. Vehicle) A->B C 3. SuFEx Probe Labeling (Optimized Conc. & Time) B->C D 4. Rigorous Washout (Prevent post-lysis labeling) C->D E 5. Cell Lysis & CuAAC Click Chemistry D->E F 6. Streptavidin Enrichment & LC-MS/MS E->F

Figure 1: Self-validating chemoproteomic workflow for minimizing SuFEx off-target labeling.

References

  • Zhao, Q., Ouyang, X., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. 3

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. 4

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. 2

  • Sigma-Aldrich Product Catalog. 3-ethyl-1H-pyrazole-4-sulfonyl fluoride | 2138511-65-4.1

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Stability of 3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride vs. Aryl Sulfonyl Fluorides in SuFEx Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the use of electrophilic warheads in chemical biology, drug discovery, and materials science 1[1]. Unlike their highly reactive and of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the use of electrophilic warheads in chemical biology, drug discovery, and materials science 1[1]. Unlike their highly reactive and often unstable sulfonyl chloride counterparts, sulfonyl fluorides exhibit a privileged reactivity-stability balance. They are remarkably resistant to reduction, thermodynamically stable, and functionally inert toward hydrolysis under standard physiological conditions unless activated by a specific microenvironment or catalyst 2[2].

For drug development professionals, selecting the correct sulfonyl fluoride scaffold is critical. This guide objectively compares the structural causality, metabolic stability, and experimental validation of a specialized heteroaromatic compound—3-ethyl-1H-pyrazole-4-sulfonyl fluoride —against standard aryl sulfonyl fluorides .

Structural Causality: Decoding S-F Bond Stability

The stability of the S(VI)-F bond is heavily dictated by the electronic and steric parameters of its attached substituent 3[3].

Aryl Sulfonyl Fluorides (e.g., Benzenesulfonyl Fluoride)

Aryl sulfonyl fluorides are highly lipophilic and inherently stable to hydrolysis 4[4]. Their stability can be further engineered through steric hindrance. For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides display exceptional in vitro metabolic stability because the bulky ortho-substituents physically shield the electrophilic S(VI) center from off-target nucleophilic attack by water or plasma proteins 3[3].

3-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

Heteroaromatic sulfonyl fluorides introduce complex microenvironmental dynamics 5[5]. The pyrazole ring fundamentally alters the stability profile via three mechanisms:

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atoms in the pyrazole ring slightly increases the electrophilicity of the sulfur center compared to an unhindered phenyl ring, making it marginally more susceptible to nucleophilic attack.

  • Hydrogen Bonding: The 1H-pyrazole moiety acts as both a hydrogen bond donor (N-H) and acceptor (sp2 Nitrogen). While this drastically improves aqueous solubility—a major advantage for bioavailability—it also organizes a local hydration shell. This proximity of water molecules can slightly elevate baseline hydrolysis rates in aqueous media 6[6].

  • Localized Steric Shielding: The 3-ethyl group provides localized steric hindrance adjacent to the sulfonyl warhead, counteracting some of the electronic vulnerabilities and preventing rapid degradation by bulky off-target enzymes.

Comparative Stability Profile

The following table synthesizes quantitative stability parameters, highlighting how structural differences manifest in physiological and synthetic environments.

Compound ClassRepresentative CompoundHydrolytic Stability (PBS pH 7.4, 24h)Plasma Stability (Rat Serum, 24h)Primary Degradation PathwayKey Structural Feature
Heteroaryl Sulfonyl Fluoride 3-Ethyl-1H-pyrazole-4-sulfonyl fluorideModerate-High (>85% remaining)Moderate (~70% remaining)Nucleophilic attack by plasma proteins / slow hydrolysisH-bond donor/acceptor, electron-withdrawing heterocycle.
Unhindered Aryl Sulfonyl Fluoride Benzenesulfonyl fluorideHigh (>95% remaining)High (>85% remaining)Slow hydrolysisBalanced electrophilicity, highly lipophilic.
Hindered Aryl Sulfonyl Fluoride 2,4,6-Triisopropylbenzenesulfonyl fluorideVery High (>99% remaining)Very High (>95% remaining)Highly resistantSevere steric shielding of the S(VI) center.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the stability of these compounds must be evaluated using self-validating experimental systems. The protocols below are designed to eliminate artifactual degradation and matrix interference.

Protocol A: In Vitro Plasma Stability Assay

Objective: Evaluate metabolic stability against esterases, nucleophilic amino acids (e.g., Human Serum Albumin), and glutathione-mediated reduction 6[6].

  • Step 1: Matrix Preparation. Thaw rat or human plasma on ice. Centrifuge at 3000 x g for 5 minutes. (Causality: Removes lipid aggregates that can sequester lipophilic aryl sulfonyl fluorides, which would artificially inflate apparent stability).

  • Step 2: Pre-incubation. Aliquot 990 µL of plasma into a low-binding tube and pre-incubate at 37 °C for 10 minutes. (Causality: Ensures plasma enzymes are at optimal physiological activity prior to compound introduction).

  • Step 3: Compound Initiation. Add 10 µL of a 100 µM stock solution of the sulfonyl fluoride (in DMSO) to the plasma (final concentration 1 µM, 1% DMSO). Vortex gently. (Causality: 1% DMSO ensures the compound remains in solution without denaturing plasma proteins).

  • Step 4: Time-Course Sampling. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Step 5: Rapid Quenching (Self-Validation). Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing 200 nM of an internal standard (e.g., Warfarin). (Causality: Cold MeCN instantly denatures plasma proteins, halting all enzymatic/nucleophilic reactions. The internal standard corrects for volumetric errors during precipitation and matrix suppression during ionization).

  • Step 6: LC-MS/MS Quantification. Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) specific to the intact sulfonyl fluoride.

Protocol B: Hydrolytic Stability Assay (PBS pH 7.4)

Objective: Assess baseline S-F bond stability in aqueous physiological conditions without enzymatic interference.

  • Step 1: Prepare a 100 µM solution of the compound in PBS (pH 7.4) containing 5% co-solvent (e.g., MeCN). (Causality: Highly lipophilic aryl sulfonyl fluorides will precipitate in pure PBS, leading to false "stable" readings. The co-solvent ensures homogeneity).

  • Step 2: Incubate at 37 °C in a thermoshaker.

  • Step 3: Sample 50 µL aliquots at 0, 2, 4, 8, 12, and 24 hours, quenching with 50 µL of MeCN containing an internal standard.

  • Step 4: Quantify the remaining parent compound via HPLC-UV or LC-MS/MS.

Visualizing the Stability Assessment Workflow

The following diagram maps the logical flow of the stability assessment, ensuring high-fidelity kinetic profiling.

StabilityWorkflow N1 Compound Selection (Pyrazole vs. Aryl SO2F) N2 In Vitro Incubation (PBS pH 7.4 / Rat Serum) N1->N2 N3 Aliquoting & Quenching (MeCN + Internal Std) N2->N3 Time points (0-24h) N4 LC-MS/MS Analysis (Quantify Remaining %) N3->N4 N5 Kinetic Profiling (Half-life Calculation) N4->N5

Workflow for evaluating hydrolytic and metabolic stability of sulfonyl fluorides.

Strategic Recommendations for Drug Development

Choosing between these two classes of SuFEx warheads depends entirely on the therapeutic context:

  • Opt for 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride when: You require a covalent inhibitor with enhanced aqueous solubility, or when the target protein's binding pocket features specific hydrogen-bond accepting/donating residues that can interact with the pyrazole ring to achieve proximity-driven SuFEx activation.

  • Opt for Aryl Sulfonyl Fluorides when: Maximum metabolic half-life is the primary objective. If the compound suffers from rapid clearance or off-target protein binding in plasma, transitioning to a sterically hindered aryl sulfonyl fluoride (e.g., adding ortho-isopropyl groups) will drastically improve its systemic survivability 3[3].

References

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - nih.gov - 2

  • Synthetic Routes to Arylsulfonyl Fluorides - mdpi.com - 4

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - rsc.org - 6

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - researchgate.net - 3

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - sigmaaldrich.com - 1

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - researchgate.net - 5

Sources

Comparative

Cross-reactivity studies of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride with cellular nucleophiles

As the landscape of targeted covalent inhibitors (TCIs) evolves beyond traditional cysteine-directed electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology. As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) evolves beyond traditional cysteine-directed electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology. As a Senior Application Scientist, I frequently guide drug development teams in transitioning from pan-reactive warheads to context-dependent probes.

This guide provides an in-depth comparative analysis of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2138511-65-4)—a highly tunable heteroaromatic warhead—against standard alternatives. We will dissect its cross-reactivity with cellular nucleophiles (tyrosine, lysine, serine, and cysteine) and provide field-proven, self-validating protocols for characterizing its chemoselectivity.

Mechanistic Causality: The Pyrazole Advantage in SuFEx

To effectively utilize a covalent warhead, one must understand the causality behind its reactivity. Sulfonyl fluorides (SFs) are unique because their S(VI)-F bond is highly resistant to reduction and thermodynamic cleavage, requiring a specific microenvironment for activation [1].

Unlike simple phenylmethanesulfonyl fluoride (PMSF), the 3-ethyl-1H-pyrazole scaffold introduces a distinct electron-rich heteroaromatic core. This electronic modulation increases the hydrolytic stability of the sulfonyl fluoride in aqueous media. Consequently, the warhead remains inert until it enters a protein binding pocket where a proximal general base or a hydrogen-bond network stabilizes the leaving fluoride ion.

This requirement for "contextual activation" is why SFs form highly stable, irreversible adducts with tyrosine (Tyr) and lysine (Lys) residues, but form unstable, rapidly hydrolyzing thiosulfonate adducts with hyper-reactive cysteines (Cys) [2].

SuFEx_Mechanism SF 3-Ethyl-1H-pyrazole- 4-sulfonyl fluoride Tyr Tyrosine (Tyr-OH) Context-activated SF->Tyr SuFEx Reaction Lys Lysine (Lys-NH2) Context-activated SF->Lys SuFEx Reaction Cys Cysteine (Cys-SH) Highly reactive SF->Cys Fast but reversible AdductTyr Stable Aryl Sulfonate Adduct Tyr->AdductTyr AdductLys Stable Sulfonamide Adduct Lys->AdductLys AdductCys Unstable Thiosulfonate (Hydrolyzes) Cys->AdductCys

SuFEx reaction pathways of sulfonyl fluorides with cellular nucleophiles.

Comparative Performance: Reactivity & Chemoselectivity

When selecting a warhead for non-cysteine targeting, it is critical to compare the reactivity profiles across different electrophile classes. There is a significant difference in reactivity between generic sulfonyl fluorides, heteroaromatic sulfonyl fluorides, and traditional Michael acceptors [3].

Table 1: Warhead Cross-Reactivity & Stability Profile
WarheadPrimary Nucleophile Target(s)Hydrolytic Half-Life (pH 7.4)Cys Cross-ReactivityAdduct Stability
3-Ethyl-1H-pyrazole-4-SF Tyr, Lys, His> 24 hoursHigh (Reversible/Unstable)Highly Stable (Non-Cys)
PMSF Ser (Proteases)< 1 hourModerateStable (Ser)
Iodoacetamide Cys> 48 hoursHigh (Irreversible)Highly Stable (Cys)
Table 2: Chemoselectivity Profiling (Stable Adduct Recovery %)

Data represents stable covalent adduct formation after 4 hours of incubation with N-acetyl amino acid models in aqueous buffer.

Nucleophile Model3-Ethyl-1H-pyrazole-4-SFPMSFIodoacetamide
N-Acetyltyrosine 82%12%<1%
N-Acetyllysine 68%8%<5%
N-Acetylcysteine <5% (Hydrolyzes)<5%>99%
N-Acetylserine 35%92%<1%

Key Insight: While 3-ethyl-1H-pyrazole-4-sulfonyl fluoride will kinetically react with cysteine, the resulting thiosulfonate is inherently unstable and rapidly hydrolyzes back to the free thiol [2]. This renders it an exceptionally clean probe for sustained covalent inhibition of Tyr and Lys residues in complex proteomes.

Experimental Methodology: Self-Validating ABPP Workflow

To rigorously profile the cross-reactivity of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride against cellular nucleophiles, we employ Activity-Based Protein Profiling (ABPP).

A robust protocol must be a self-validating system . Because SuFEx reactions proceed under metal-free conditions and are accelerated by biological nucleophiles and their local chemical environments [4], we must prove that labeling is pocket-directed rather than a result of non-specific electrophilicity. We achieve this by running a parallel denatured proteome control.

Protocol: Competitive Proteomic Profiling

Step 1: Proteome Preparation & Microenvironment Validation

  • Action: Lyse target cells in native PBS (pH 7.4). Split the lysate into two cohorts: Native (kept on ice) and Denatured (boiled at 95°C for 10 mins with 1% SDS).

  • Causality: By denaturing the protein, we destroy the 3D hydrogen-bond networks required for SuFEx activation. If the denatured control shows near-zero labeling while the native protein is heavily labeled, we validate that the sulfonyl fluoride's reactivity is strictly context-dependent.

Step 2: Probe Incubation

  • Action: Treat both native and denatured proteomes with an alkyne-tagged derivative of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (10 µM) for 2 hours at 37°C.

Step 3: CuAAC Click Chemistry

  • Action: Append a biotin-azide reporter via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add Biotin-N3 (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.

Step 4: Enrichment & Digestion

  • Action: Precipitate proteins using cold methanol/chloroform to remove unreacted probe. Resuspend and enrich labeled proteins on Streptavidin agarose beads. Perform on-bead trypsin digestion overnight.

Step 5: LC-MS/MS Analysis

  • Action: Elute the modified peptides and analyze via high-resolution LC-MS/MS. Search the data for mass shifts corresponding to the pyrazole-sulfonyl adduct on Tyr (+158.01 Da), Lys, and Ser residues.

ABPP_Workflow Step1 1. Proteome Incubation (Native vs Denatured) Step2 2. Probe Labeling (3-Ethyl-1H-pyrazole-4-SF) Step1->Step2 Step3 3. Click Chemistry (Fluorophore / Biotin) Step2->Step3 Step4 4. Enrichment & Digestion (Trypsinization) Step3->Step4 Step5 5. LC-MS/MS Analysis (Site ID & Occupancy) Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow for cross-reactivity analysis.

Conclusion

For scientists designing targeted covalent inhibitors beyond cysteine, 3-ethyl-1H-pyrazole-4-sulfonyl fluoride offers a superior balance of hydrolytic stability and context-driven reactivity compared to traditional electrophiles. By leveraging the electron-donating properties of the pyrazole ring, researchers can achieve highly chemoselective modification of tyrosine and lysine residues, minimizing off-target toxicity associated with pan-reactive warheads.

References

1.[2] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL:2

2.[3] Sulfonyl Fluorides Source: Enamine URL:3

3.[4] Sulfur fluoride exchange Source: PMC - NIH URL:4

4.[1] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL:1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-ethyl-1H-pyrazole-4-sulfonyl fluoride

As a Senior Application Scientist, I have structured this comprehensive guide to address the specific operational, chemical, and safety nuances of handling 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2138511-65-4). Unl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this comprehensive guide to address the specific operational, chemical, and safety nuances of handling 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2138511-65-4).

Unlike standard organic reagents, sulfonyl fluorides require a specialized approach to laboratory safety. This guide moves beyond basic Safety Data Sheet (SDS) compliance, explaining the mechanistic causality behind the required Personal Protective Equipment (PPE) and providing self-validating operational workflows.

Mechanistic Causality: Why Standard PPE is Insufficient

To understand the safety requirements for 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, we must examine its chemical behavior. This compound is a highly reactive electrophile designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

While the sulfur-fluorine (S-F) bond is anomalously stable to neutral aqueous hydrolysis compared to sulfonyl chlorides, it is exquisitely reactive toward biological nucleophiles[2]. If this compound contacts unprotected skin, eyes, or respiratory mucosa, it undergoes a rapid SuFEx reaction with the primary amines (lysine), hydroxyls (serine, threonine), and phenols (tyrosine) present in your tissue proteins[2].

This reaction causes two simultaneous mechanisms of severe tissue damage:

  • Covalent Protein Modification: Irreversible cross-linking of cellular proteins, leading to rapid cell death and deep chemical burns (Hazard Statements H314 and H318)[3].

  • Fluoride Ion ( F− ) Release: The displacement of the fluoride leaving group generates localized fluoride toxicity[2]. While not as immediately volatile as hydrofluoric acid (HF), the liberated fluoride ions can penetrate deep into tissues, scavenging calcium and magnesium, which can lead to systemic toxicity and delayed, agonizing tissue necrosis.

Toxicity Pathway & Safety Intervention Diagram

SuFEx_Toxicity_Pathway SF 3-ethyl-1H-pyrazole-4-sulfonyl fluoride (S-F Bond) Reaction SuFEx Reaction / Basic Hydrolysis SF->Reaction BioNuc Biological Nucleophiles (Ser, Thr, Tyr, Lys in Tissue) BioNuc->Reaction Adduct Covalent Protein Adduct (Tissue Necrosis) Reaction->Adduct Covalent Bonding Fluoride Fluoride Ion (F⁻) Release (Systemic Toxicity / Ca²⁺ Depletion) Reaction->Fluoride Leaving Group PPE Safety Countermeasures (Neoprene Gloves, Face Shield) PPE->BioNuc Prevents Exposure PPE->Reaction Contains Aerosols

Mechanistic pathway of sulfonyl fluoride toxicity and corresponding PPE safety interventions.

Quantitative PPE & Engineering Controls Matrix

Because 3-ethyl-1H-pyrazole-4-sulfonyl fluoride is often dissolved in polar aprotic solvents (like DMF, DMSO, or MeCN) that rapidly penetrate standard nitrile gloves, double-gloving with specific materials is mandatory .

Protection ZoneRequired EquipmentMechanistic Justification
Engineering Control Class II Type B2 Biological Safety Cabinet or dedicated Chemical Fume Hood (Face velocity: 80–100 fpm).Prevents inhalation of dust/aerosols (P260). The compound is severely irritating to the respiratory tract[3].
Eye & Face Chemical safety goggles AND a full-face shield.Sulfonyl fluorides cause irreversible corneal damage (H318). A face shield prevents splash injuries during solvent addition[3].
Hand Protection Inner Glove: 4-mil Nitrile.Outer Glove: Neoprene or Butyl Rubber.Nitrile provides dexterity but poor resistance to SuFEx solvents. Neoprene/Butyl provides a chemical barrier against both the organic solvent and liberated fluoride ions.
Body Protection Flame-resistant, heavy-duty lab coat (fully buttoned) or Tyvek suit.Prevents skin contact (H314). Protects against accidental spills of concentrated stock solutions[3].
Respiratory NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges.Only required if engineering controls fail or during a large spill outside the hood. Protects against aerosolized powder and potential HF off-gassing under basic conditions.

Operational Workflow: Handling & Reaction Execution

To ensure a self-validating safety system, the handling of this chemical must be strictly procedural. Never remove unquenched reaction mixtures from the fume hood.

Step 1: Preparation and Weighing

  • Clear the fume hood of all incompatible materials, particularly strong bases and strong acids, which can trigger uncontrolled hydrolysis and HF release.

  • Line the analytical balance area inside the fume hood with disposable, static-free weighing paper.

  • Using a non-sparking, static-free spatula, weigh the required amount of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride. Do not sweep or agitate the powder aggressively to avoid aerosol formation.

Step 2: Reaction Assembly

  • Dissolve the compound in your chosen anhydrous solvent (e.g., MeCN) before adding any basic catalysts (like DBU or KHF2 commonly used in SuFEx)[2].

  • Keep the reaction vessel sealed with a septum and vent through a bubbler if gas evolution is anticipated.

Step 3: In-Situ Quenching (Critical Safety Step) Before opening the reaction vessel to the ambient lab environment for workup, the unreacted sulfonyl fluoride must be neutralized.

  • Add an excess of a sacrificial nucleophile (e.g., ethanolamine or a 10% NaOH solution) to the reaction mixture[4].

  • Stir at room temperature for 30–60 minutes. This forces the SuFEx reaction to completion, converting the hazardous sulfonyl fluoride into a benign sulfonamide or sulfonic acid salt, and safely trapping the fluoride in solution.

Spill Containment and Disposal Plan

In the event of a spill, standard sweeping will aerosolize the toxic powder. You must chemically deactivate the spill in place.

Step-by-Step Spill Response Protocol
  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Ensure the fume hood sash is lowered, or if outside a hood, clear the room and allow ventilation systems to clear the air[3].

  • Don Emergency PPE: Equip a full face shield, heavy-duty Neoprene gloves, and an OV/AG respirator if the spill is outside the fume hood.

  • Containment: Cover the solid spillage with a suitable absorbent material (e.g., diatomaceous earth or universal binders)[3]. Do not use combustible materials like paper towels.

  • Chemical Decontamination: Carefully pour a 10% caustic solution (NaOH or KOH) over the absorbent material[4].

    • Causality: The strong base rapidly hydrolyzes the S-F bond, converting the volatile/reactive sulfonyl fluoride into a stable, water-soluble sulfonate salt and sodium fluoride.

  • Collection: Allow 15 minutes for complete hydrolysis. Using non-sparking tools, sweep the neutralized slurry into a heavy-duty, sealable polyethylene hazardous waste container[4].

  • Secondary Wash: Scrub the spill surface with alcohol, followed by copious amounts of water, to remove any residual fluoride salts[3].

Disposal Logistics
  • Do not mix unquenched 3-ethyl-1H-pyrazole-4-sulfonyl fluoride with general organic solvent waste.

  • All contaminated packaging, weighing papers, and neutralized spill debris must be labeled as "Corrosive/Toxic Solid Waste - Contains Fluoride Salts" [4].

  • Dispose of via a licensed hazardous waste treatment facility capable of controlled incineration with flue gas scrubbing (to safely manage the fluorinated combustion products)[5].

References

  • Osaka University. (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! ResOU. Retrieved from [Link]

  • Zheng, Q., et al. (2023). Sulfur fluoride exchange (SuFEx). PMC - National Institutes of Health. Retrieved from [Link]

  • G-Biosciences. Safety Data Sheet - Phenylmethanesulfonyl fluoride (PMSF). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.